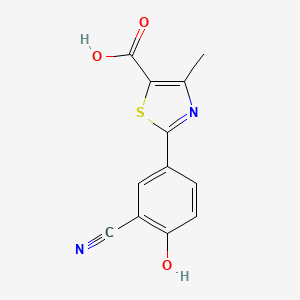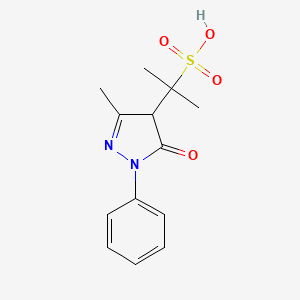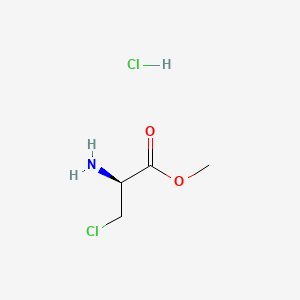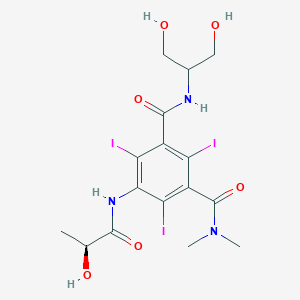
Aceclofenac Ethyl Ester
Overview
Description
Aceclofenac ethyl ester is a derivative of aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. This compound is primarily studied for its potential as an impurity in aceclofenac formulations and its role in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Aceclofenac Ethyl Ester, a derivative of Aceclofenac, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are responsible for pain, swelling, inflammation, and fever .
Mode of Action
This compound works by inhibiting the action of COX enzymes . This inhibition downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid (AA) pathway . By inhibiting COX enzymes, this compound reduces the production of inflammatory mediators in this pathway, leading to decreased inflammation and pain .
Pharmacokinetics
Aceclofenac belongs to BCS Class II, indicating it has poor aqueous solubility but high permeability . This property allows it to penetrate into synovial joints effectively, where it can exert its anti-inflammatory and analgesic effects . .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in inflammatory mediators lead to decreased inflammation, pain, and fever . Additionally, this compound interferes with neutrophil adhesion to the endothelium by decreasing the expression of L-selectin (CD62L), a cell adhesion molecule expressed on lymphocytes .
Action Environment
While specific studies on the environmental influence on this compound’s action are limited, it’s known that environmental factors can impact the action, efficacy, and stability of similar compounds. For instance, endocrine-disrupting chemicals, which are ubiquitous in the environment, can cause severe health issues even at low concentrations . Therefore, it’s plausible that environmental factors could similarly influence the action of this compound, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
Aceclofenac Ethyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase (COX) enzymes. It interacts with enzymes such as COX-1 and COX-2, leading to a reduction in the production of prostaglandins, which are mediators of inflammation and pain . The interaction with COX-2 is more pronounced, resulting in decreased levels of inflammatory mediators like prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce the production of inflammatory cytokines such as IL-6 and nitric oxide in chondrocytes, which are cells found in cartilage . This compound also affects the expression of genes involved in inflammation, thereby modulating cellular responses to inflammatory stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of COX enzymes. By binding to the active sites of COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation and pain . Additionally, it influences gene expression by downregulating the production of inflammatory mediators .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and pain without significant adverse effects. At higher doses, it can cause gastrointestinal irritation and other toxic effects, similar to other NSAIDs . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to active metabolites. These pathways involve enzymes such as cytochrome P450, which facilitate the biotransformation of the compound into its active forms . The metabolic flux and levels of metabolites can be influenced by various factors, including the presence of other drugs and the physiological state of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as inflamed joints . The compound’s distribution is crucial for its therapeutic efficacy and safety profile .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aceclofenac ethyl ester can be synthesized through the esterification of aceclofenac. One common method involves the reaction of aceclofenac with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as solvent extraction and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Aceclofenac ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form aceclofenac and ethanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Hydrolysis: Aceclofenac and ethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted aceclofenac derivatives.
Scientific Research Applications
Aceclofenac ethyl ester has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the development and optimization of pharmaceutical formulations containing aceclofenac.
Comparison with Similar Compounds
Aceclofenac: The parent compound, widely used as an NSAID.
Diclofenac: Another NSAID with similar analgesic and anti-inflammatory properties.
Indomethacin: A potent NSAID used for similar indications.
Uniqueness: Aceclofenac ethyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and interactions with biological targets. This ester group also makes it a valuable compound for studying the metabolism and degradation pathways of aceclofenac .
Properties
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-2-24-17(23)11-25-16(22)10-12-6-3-4-9-15(12)21-18-13(19)7-5-8-14(18)20/h3-9,21H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOYJDOPEHMRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676223 | |
| Record name | 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139272-67-6 | |
| Record name | 2-Ethoxy-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139272-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl aceclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACECLOFENAC ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RIL7NQ7AZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B602049.png)



![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)







